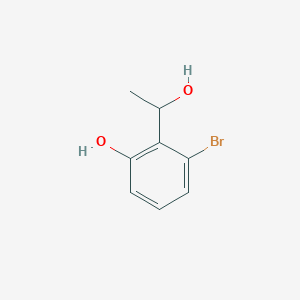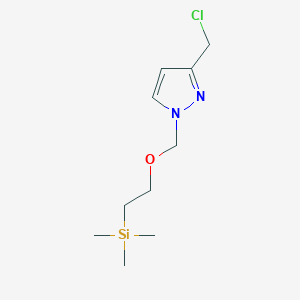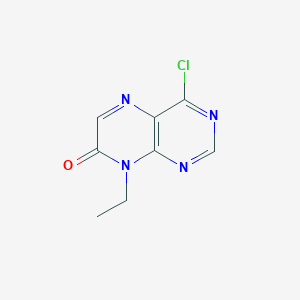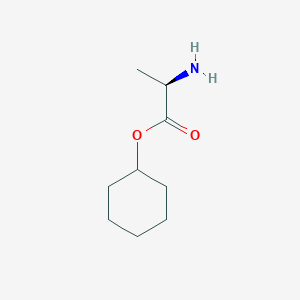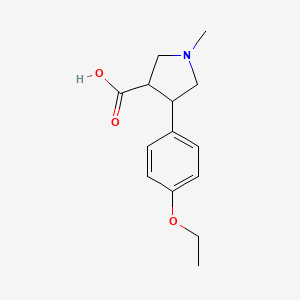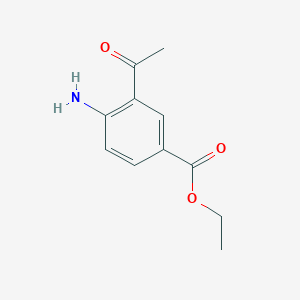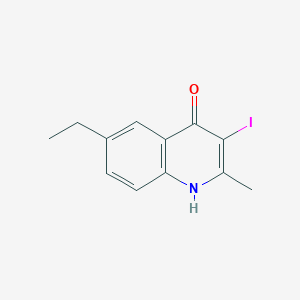
6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable quinoline precursor.
Iodination: Introduce the iodine atom at the 3-position using reagents like iodine and a suitable oxidizing agent.
Alkylation: Introduce the ethyl and methyl groups at the 6 and 2 positions, respectively, using alkyl halides and a base.
Cyclization: Form the quinolin-4(1H)-one structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the quinoline ring or the iodine substituent.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of deiodinated or hydrogenated products.
Substitution: Formation of new quinoline derivatives with different substituents.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Materials Science: As a building block for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
6-Ethyl-2-methylquinolin-4(1H)-one: Lacks the iodine substituent.
3-Iodo-2-methylquinolin-4(1H)-one: Lacks the ethyl group.
6-Ethyl-3-iodoquinolin-4(1H)-one: Lacks the methyl group.
Uniqueness
6-Ethyl-3-iodo-2-methylquinolin-4(1H)-one is unique due to the specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the iodine atom, in particular, can make it a useful intermediate for further functionalization.
Properties
Molecular Formula |
C12H12INO |
|---|---|
Molecular Weight |
313.13 g/mol |
IUPAC Name |
6-ethyl-3-iodo-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C12H12INO/c1-3-8-4-5-10-9(6-8)12(15)11(13)7(2)14-10/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
ZQGACJLFUUVTMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


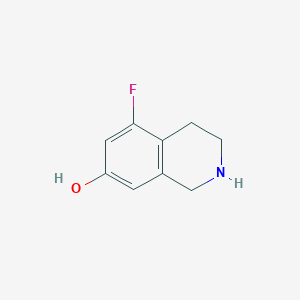
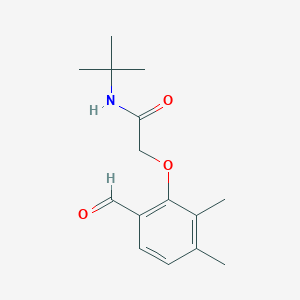

![2,5-Diethyl-6-methylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12999173.png)
![2'-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12999183.png)

